N-Adenylylanthranilate
Description
N-Adenylylanthranilate is a nucleotide-linked derivative of anthranilic acid (2-aminobenzoic acid). It is structurally characterized by the presence of an adenosine monophosphate (AMP) group covalently attached to anthranilic acid. This adenylation modification is a common biochemical strategy to activate carboxylic acids for biosynthetic reactions, such as in the synthesis of secondary metabolites or coenzyme A-dependent pathways . This compound has been identified in metabolomic studies, such as in zebrafish optic nerve regeneration, where its levels were elevated (1.2728-fold change) during tissue repair, suggesting a role in nucleotide metabolism or signaling .
Properties
Molecular Formula |
C17H17N6O8P-2 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]amino]benzoate |
InChI |
InChI=1S/C17H19N6O8P/c18-14-11-15(20-6-19-14)23(7-21-11)16-13(25)12(24)10(31-16)5-30-32(28,29)22-9-4-2-1-3-8(9)17(26)27/h1-4,6-7,10,12-13,16,24-25H,5H2,(H,26,27)(H2,18,19,20)(H2,22,28,29)/p-2/t10-,12-,13-,16-/m1/s1 |
InChI Key |
VRPRDYILQKJWNN-XNIJJKJLSA-L |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Methyl N-acetylanthranilate is referenced under SEQ No. 2312 and FEMA No. 4278 in regulatory documents .
Structural Differences and Functional Implications
This compound: The adenylation introduces a nucleotide moiety, enabling participation in enzymatic reactions (e.g., non-ribosomal peptide synthesis). This modification enhances solubility in aqueous environments compared to simpler esters .
Methyl/ethyl esters (e.g., Methyl N-acetylanthranilate, Ethyl N-salicyloylanthranilate) : Esterification increases volatility and stability, making these compounds suitable for flavor and fragrance applications. Methyl N-acetylanthranilate, for instance, is used in food additives due to its grape-like aroma .
This compound is critical in pharmaceutical quality control to ensure nitrosamine impurities remain below safety thresholds (e.g., FDA/EMA limits) .
N-Acetylanthranilic acid : The free carboxylic acid group allows reactivity in condensation reactions, often serving as a precursor in heterocyclic compound synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
